molecular formula C17H14ClN3O2S B11993672 {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 537017-39-3

{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B11993672
CAS No.: 537017-39-3
M. Wt: 359.8 g/mol
InChI Key: UDFXTIBNKTUVSV-UHFFFAOYSA-N
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Description

{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, a chlorophenyl group, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.

    Thioacetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • {[4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
  • {[4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
  • {[4-benzyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Uniqueness

The uniqueness of {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.

Properties

CAS No.

537017-39-3

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C17H14ClN3O2S/c18-14-8-6-13(7-9-14)16-19-20-17(24-11-15(22)23)21(16)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,23)

InChI Key

UDFXTIBNKTUVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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